Cas no 827-41-8 (3-Phenyl-1H-pyrazol-5-amine)
3-Phenyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Phenyl-1H-pyrazol-5-amine
- 3-Amino-5-phenylpyrazole
- 3-Amino-5-phenyl-2H-pyrazole
- 5-AMINO-3-PHENYLPYRAZOLE
- 5-phenyl-1H-pyrazol-3-amine
- 3(5)-Amino-5(3)-phenylpyrazole
- 3-(5)-phenyl-5-(3)-aminopyrazole
- 3-PHENYL-1H-PYRAZOL-5-YLAMINE
- 3-phenyl-5-amino-pyrazole
- 3-Phenyl-5-pyrazolamine
- 5(3)-amino-3(5)-phenyl-1H-pyrazole
- 5-Amino-3-phenyl-1H-pyrazole
- 5-phenyl-1-pyrazol-3-amine
- 5-phenyl-2H-pyrazole-3-yl-amine
- BUTTPARK 309-86
- 1H-Pyrazol-3-amine, 5-phenyl-
- 1h-pyrazol-5-amine, 3-phenyl-
- Pyrazole, 5-amino-3-phenyl-
- 3-amino-5-phenyl-1h-pyrazole
- 5-Phenyl-2H-pyrazol-3-ylamine
- 5-phenyl-1h-pyrazol-3-ylamine
- PWSZRRFDVPMZGM-UHFFFAOYSA-N
- 5-Phenyl-3-aminopyrazole
- 5-phenyl-2H-pyrazol-3-amine
- Maybridge1_004361
- 5-p
- 3-(2,5-Dichlorophenyl)-1-hydroxy-1-(3-(trifluoromethyl)phenyl)urea
- FT-0619996
- 3-amino-5-phenyl-pyrazole
- Z56953033
- BB 0218354
- 827-41-8
- A15830
- SY011840
- HMS1665M09
- AC-7714
- 3-phenyl-5-(1H)pyrazolamine
- AKOS000206498
- F79792
- (5-phenyl-2H-pyrazol-3-yl)-amine
- 5-Phenyl-1H-pyrazole-3-ylamine
- HY-W041232
- W-203881
- 4-25-00-02617 (Beilstein Handbook Reference)
- EN300-07991
- F3250-0709
- J-513033
- AKOS000111379
- 1572-10-7
- AA-0871
- SCHEMBL168659
- SB13176
- MFCD00191749
- DTXSID80935629
- 3-Amino-5-phenylpyrazole, 98%
- AM20030062
- BRN 0004947
- BDBM50458421
- FT-0619995
- A809823
- HMS553O07
- BCP27110
- CS-W021972
- CHEMBL1650269
- BB 0218353
- HX4
- 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine
- DB-050546
- STK168010
- 5-Phenyl-1H-pyrazole-3-amine
- A2102
- BBL013022
- ALBB-021641
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- MDL: MFCD00191749
- Inchi: 1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
- InChI Key: PWSZRRFDVPMZGM-UHFFFAOYSA-N
- SMILES: N1C(=CC(N)=N1)C1C=CC=CC=1
- BRN: 0004947
Computed Properties
- Exact Mass: 159.08000
- Monoisotopic Mass: 159.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.5
- Topological Polar Surface Area: 54.7
Experimental Properties
- Color/Form: Not determined
- Melting Point: 124-127 °C(lit.)
- Boiling Point: 442.3±33.0°C at 760 mmHg
- PSA: 54.70000
- LogP: 2.24010
- Solubility: Not determined
3-Phenyl-1H-pyrazol-5-amine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:UQ6109000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
3-Phenyl-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Phenyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF479-25g |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 97+% | 25g |
1478CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF479-250mg |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 97+% | 250mg |
40CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF479-1g |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 97+% | 1g |
109.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF479-5g |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 97+% | 5g |
370.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF479-20g |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 97+% | 20g |
1162.0CNY | 2021-07-10 | |
| Chemenu | CM111683-25g |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 95% | 25g |
$147 | 2021-08-06 | |
| TRC | P400145-5mg |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400145-10mg |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P400145-50mg |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 50mg |
$ 80.00 | 2022-06-03 | ||
| Chemenu | CM111683-10g |
3-Phenyl-1H-pyrazol-5-amine |
827-41-8 | 95% | 10g |
$85 | 2023-03-05 |
3-Phenyl-1H-pyrazol-5-amine Suppliers
3-Phenyl-1H-pyrazol-5-amine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-Phenyl-1H-pyrazol-5-amine
Recent Advances in the Study of 3-Phenyl-1H-pyrazol-5-amine (CAS: 827-41-8) in Chemical Biology and Pharmaceutical Research
The compound 3-Phenyl-1H-pyrazol-5-amine (CAS: 827-41-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies involving this compound, focusing on its synthesis, biological activities, and potential as a drug candidate.
Recent studies have highlighted the role of 3-Phenyl-1H-pyrazol-5-amine as a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. For instance, researchers have explored its utility in the development of novel kinase inhibitors, which are crucial in targeting cancer pathways. The compound's unique structural features, including the pyrazole ring and phenyl group, contribute to its ability to interact with multiple biological targets, making it a promising scaffold for drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists investigated the anti-inflammatory properties of 3-Phenyl-1H-pyrazol-5-amine derivatives. The results demonstrated that certain derivatives exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory agents with improved efficacy and reduced side effects.
Another area of interest is the compound's potential in neurodegenerative disease research. A recent study in Bioorganic & Medicinal Chemistry Letters reported that 3-Phenyl-1H-pyrazol-5-amine derivatives showed significant neuroprotective effects in vitro, particularly in models of Alzheimer's disease. The compounds were found to inhibit amyloid-beta aggregation, a hallmark of the disease, and to enhance neuronal survival under oxidative stress conditions.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 3-Phenyl-1H-pyrazol-5-amine. A 2022 paper in Organic Process Research & Development described a novel, scalable synthesis route that improves yield and reduces environmental impact. This development is particularly important for large-scale pharmaceutical production, where efficiency and sustainability are critical considerations.
Despite these promising findings, challenges remain in the clinical translation of 3-Phenyl-1H-pyrazol-5-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through further structural modifications and preclinical studies. However, the compound's demonstrated versatility and the growing body of research supporting its pharmacological potential make it a valuable focus for future investigations in drug discovery and development.
In conclusion, 3-Phenyl-1H-pyrazol-5-amine (CAS: 827-41-8) represents a compelling case study in the intersection of chemical biology and pharmaceutical research. Its diverse biological activities and synthetic accessibility position it as a promising candidate for the development of new therapeutic agents across multiple disease areas. Continued research in this area is likely to yield significant advancements in both our understanding of its mechanisms of action and its practical applications in medicine.
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